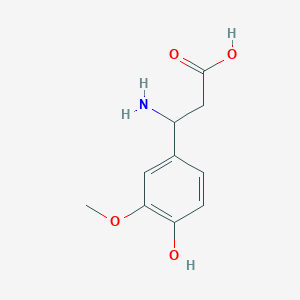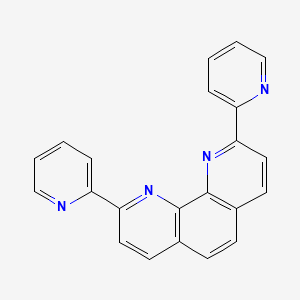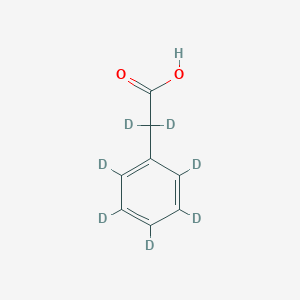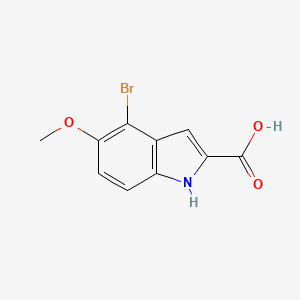
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid
Descripción general
Descripción
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid (BMICA) is a chemical compound that belongs to the class of indole derivatives. It is a synthetic molecule that has been extensively studied for its biochemical and physiological effects. BMICA is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mecanismo De Acción
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid acts as a potent and selective inhibitor of MAO-B, which is an enzyme that catalyzes the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid increases the levels of these neurotransmitters in the brain, which can have beneficial effects on neuronal function and survival. 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid has also been shown to have antioxidant and anti-inflammatory properties, which can further contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of MAO-B activity, the increase in dopamine levels in the brain, the protection of dopaminergic neurons from oxidative stress and apoptosis, and the modulation of neuroinflammation. 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid has also been shown to have anti-tumor activity in vitro, suggesting that it may have potential as a cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid is its selectivity for MAO-B, which allows for the specific targeting of this enzyme without affecting other monoamine oxidase isoforms. This can be particularly useful in the study of neurodegenerative diseases such as Parkinson's and Alzheimer's, where the selective inhibition of MAO-B has been shown to have beneficial effects. However, one of the limitations of 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid, including its potential use as a therapeutic agent in the treatment of neurodegenerative diseases, its use as a diagnostic tool for the early detection of Parkinson's disease, and its potential as a cancer therapeutic agent. Further studies are needed to fully understand the biochemical and physiological effects of 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid, as well as its potential advantages and limitations in different experimental settings.
Aplicaciones Científicas De Investigación
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid has been extensively studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to protect dopaminergic neurons from oxidative stress and apoptosis, which are the major causes of neuronal death in these diseases. 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid has also been studied for its potential use as a diagnostic tool for the early detection of Parkinson's disease, as it can selectively bind to MAO-B in the brain and allow for imaging using positron emission tomography (PET).
Propiedades
IUPAC Name |
4-bromo-5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-2-6-5(9(8)11)4-7(12-6)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETOXWNTPOPCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538105 | |
| Record name | 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid | |
CAS RN |
92622-97-4 | |
| Record name | 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

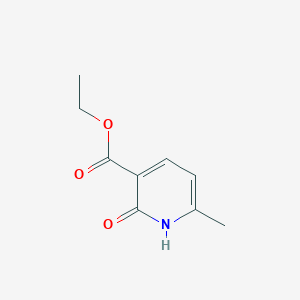
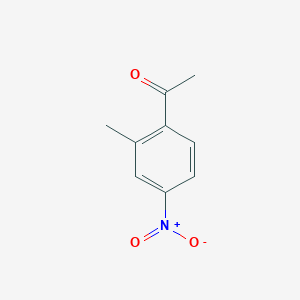
![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)
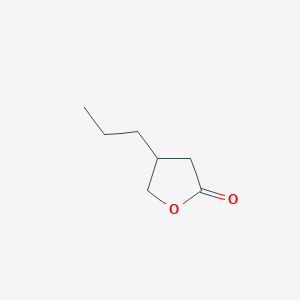
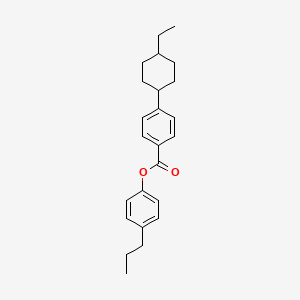
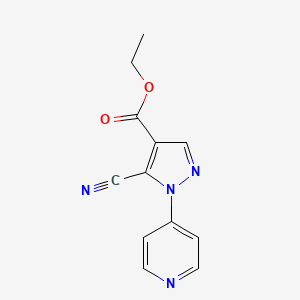
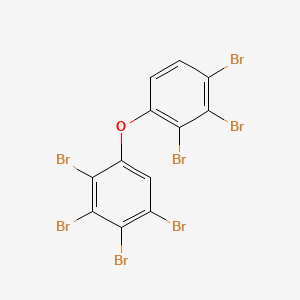
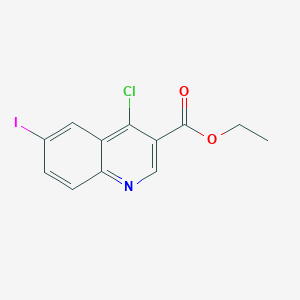
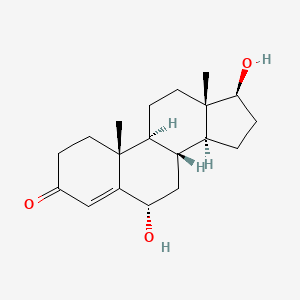
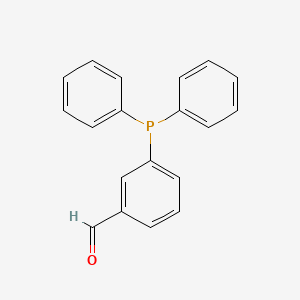
![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)
